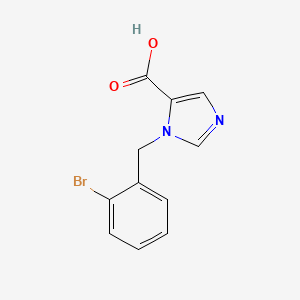

1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromobenzyl is a brominated derivative of benzyl . Imidazole is a five-membered ring compound, consisting of three carbon atoms and two nitrogen atoms . Carboxylic acid is an organic compound that contains a carboxyl group (C(=O)OH) .

Synthesis Analysis

The synthesis of compounds similar to “1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid” often involves nucleophilic substitution reactions . For example, the Williamson Ether Synthesis is a common method for preparing ethers, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Density Functional Theory (DFT) calculations are often used to further investigate the molecular structure .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve palladium-catalyzed reactions . For example, the palladium-catalyzed double-alkoxycarbonylation of 1,3-diynes provides an efficient approach for the selective synthesis of 1,2,3,4-tetrasubstituted conjugated dienes .Physical And Chemical Properties Analysis

2-Bromobenzyl alcohol, a related compound, is a solid with a melting point range of 78 - 82 °C . The physical and chemical properties of a compound can be influenced by its functional groups and the nature of its constituent atoms.Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties:

- Researchers have investigated the compound’s antimicrobial effects against both gram-positive and gram-negative bacteria . Although its solubility in water can be challenging, it shows promise as a potential antimicrobial agent.

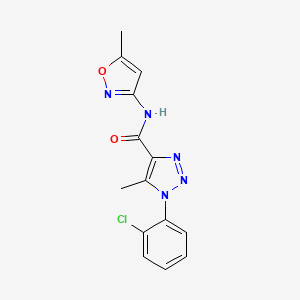

- As an immune checkpoint inhibitor, IDO1 (indoleamine 2,3-dioxygenase 1) plays a crucial role in tumor immune evasion. Novel derivatives, including 1,2,3-triazole analogs, have been explored as IDO1 inhibitors . Further studies could explore the potential of 1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid in this context.

Organic Synthesis and Heterocyclic Chemistry

1,2-Dihydroisoquinolines, a class of compounds related to our target molecule, have significant biological and medicinal relevance. Let’s explore their applications:

Biological Activities:- 1,2-Dihydroisoquinolines exhibit diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects . Researchers have synthesized these compounds using various methods, and our compound could serve as a precursor in such syntheses.

- The synthesis of substituted 1,2-dihydroisoquinolines via palladium-catalyzed cascade cyclization–coupling has been reported . Our compound, with its bromoaryl moiety, could be a valuable substrate in this reaction.

Yoshida, M., Imaji, R., & Shiomi, S. (2024). Synthesis of Substituted 1,2-Dihydroisoquinolines by Palladium-Catalyzed Cascade Cyclization–Coupling of Trisubstituted Allenamides with Arylboronic Acids. Molecules, 29(12), 2917. DOI: 10.3390/molecules29122917 (2021). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 15(11), 1316. DOI: 10.3390/molecules15111316

Wirkmechanismus

Target of Action

“1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid” is a compound that contains an imidazole ring. Imidazole rings are present in many important biological molecules, such as histidine and histamine. Therefore, it’s possible that this compound could interact with biological targets that also interact with these molecules .

Mode of Action

The bromobenzyl group in the compound suggests that it might undergo reactions typical of benzyl halides, such as nucleophilic substitution or elimination . The carboxylic acid group could participate in reactions with bases or could be involved in hydrogen bonding.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(2-bromophenyl)methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-4-2-1-3-8(9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIMFIYOMLRPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobenzyl)-1H-imidazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)